5-methyl-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
5-methyl-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is an organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its complex structure, which includes a furan ring, an imidazo[1,2-a]pyridine core, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the phenyl group: This step can be performed using a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group is coupled with the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the imidazo[1,2-a]pyridine core, potentially leading to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution on the phenyl group can introduce various functional groups like nitro, amino, or alkyl groups.
Scientific Research Applications
5-methyl-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 5-methyl-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine
- 5-methyl-2-(furan-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine
- 5-methyl-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine
Uniqueness
The uniqueness of 5-methyl-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H19N3O |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
5-methyl-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H19N3O/c1-13-7-4-5-9-16(13)21-20-19(17-12-11-15(3)24-17)22-18-10-6-8-14(2)23(18)20/h4-12,21H,1-3H3 |
InChI Key |
MSADVJKQCRMYCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C(=CC=C3)C)C4=CC=C(O4)C |
Origin of Product |
United States |
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